molecular formula C6H9NO6<br>C6H9NO6<br>N(CH2COOH)3 B1678958 Nitrilotriacetic acid CAS No. 139-13-9

Nitrilotriacetic acid

Cat. No.: B1678958
CAS No.: 139-13-9
M. Wt: 191.14 g/mol
InChI Key: MGFYIUFZLHCRTH-UHFFFAOYSA-N
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Description

Nitrilotriacetic acid is an aminopolycarboxylic acid with the chemical formula N(CH₂CO₂H)₃. It is a colorless, crystalline solid that is primarily used as a chelating agent. This compound forms stable complexes with metal ions such as calcium, cobalt, copper, and iron, making it valuable in various industrial and laboratory applications .

Biochemical Analysis

Biochemical Properties

Nitrilotriacetic acid plays a significant role in biochemical reactions due to its chelating properties. It interacts with various metal ions such as calcium, cobalt, copper, and iron, forming stable complexes. These interactions are crucial in processes like water softening and metal detoxification. In biochemical assays, this compound is used to immobilize nickel on solid supports for protein purification . The compound’s ability to bind metal ions also makes it useful in studying enzyme activities and metal ion-dependent biochemical pathways.

Cellular Effects

This compound influences various cellular processes by chelating metal ions, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving fish exposed to lead, this compound was shown to reduce the biochemical toxicity of lead by chelating the metal and reducing its availability to interact with cellular components . This chelation can lead to changes in enzyme activities, ion levels, and metabolite levels, ultimately impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it can inhibit or activate enzymes that require these ions as cofactors. For example, this compound can inhibit metal-dependent enzymes by sequestering the metal ions necessary for their activity. Additionally, the chelation of metal ions by this compound can lead to changes in gene expression by altering the availability of metal ions that act as transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its chelating ability can be affected by factors such as pH and temperature. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to reduce metal toxicity and influence cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions and reduce their toxicity. At high doses, it may cause adverse effects due to excessive chelation of essential metal ions, leading to deficiencies and disruptions in normal cellular functions. Studies on fish have shown that this compound can mitigate the toxic effects of lead at specific concentrations, but higher doses may lead to imbalances in ion levels and enzyme activities .

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ions as cofactors. By chelating metal ions, this compound can influence metabolic flux and metabolite levels. For example, in the presence of this compound, the availability of metal ions for enzymatic reactions can be altered, affecting the overall metabolic processes within cells. This can lead to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and transporters. The compound can bind to metal ions and be transported across cell membranes through specific transporters or binding proteins. This distribution can affect the localization and accumulation of this compound within different cellular compartments, influencing its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its chelation of metal ions and interactions with cellular components. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications. This localization can affect its activity and function, as the availability of metal ions in different subcellular regions can influence the biochemical processes that this compound participates in .

Preparation Methods

Nitrilotriacetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

Nitrilotriacetic acid is often compared with other chelating agents such as:

This compound is unique in its specific affinity for certain metal ions and its applications in both industrial and laboratory settings.

Properties

IUPAC Name

2-[bis(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)
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InChI Key

MGFYIUFZLHCRTH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O
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Molecular Formula

C6H9NO6, Array
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DSSTOX Substance ID

DTXSID6020939
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Molecular Weight

191.14 g/mol
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Physical Description

Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
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Boiling Point

Solid decomposes (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor)
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Density

greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

A positive synergistic action was produced by nitrilotriacetic acid in combination with soluble chromium(VI) as potassium dichromate in the induction of gene mutations in Salmonella typhimurium and Drosophila melanogaster. The possibility that this action depended on an effect of nitrilotriacetic acid on chromium(VI) reduction by cellular proteins was demonstrated. Gene mutations were detected by the Ames plate incorporation test on strains (TA-100), (TA-92), (TA-104) and (TA-103) of Salmonella typhimurium. In both the Salmonella and Drosophila systems, the nitrilotriacetic acid synergistically increased the mutagenicity of subtoxic doses of chromium(VI) while at higher chromium(VI) dose levels a decline of mutation frequency was noted in the presence of nitrilotriacetic acid, probably as a result of toxicity. Both effects may be referred to enhanced availability of the final genotoxic agent in the presence of nitrilotriacetic acid. The interaction was particularly evident in strains (TA-100) and (TA-104) which carried mutations affecting cell wall permeability and DNA repair. In these strains, the uptake of chromium(VI) and nitrilotriacetic acid was increased and the resulting DNA damage repaired less efficiently or by error prone mechanisms. Nitrilotriacetic acid may facilitate chromate uptake by the anion carriers of the cell membrane. Other mechanisms linked to its chelating action may also be important as suggested by the significant synergistic effect on chromium(VI) mutagenicity produced by ethylenedinitrilotetraacetic acid at very low doses, which do not modify chromium(VI) reduction by Salmonella proteins in cell free conditions.
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Impurities

HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm
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Color/Form

Prismatic crystals from hot water, White crystalline powder

CAS No.

139-13-9, 49784-42-1
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Melting Point

475 °F (decomposes) (NTP, 1992), 242 °C dec
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Synthesis routes and methods

Procedure details

10 mg of carboxy-modified cores were washed twice with 1 ml of acetonitrile (MeCN) and then taken up in 1 ml of MeCN. To this were added 10 μmol of dicyclohexylcarbodiimide and 10 μmol of N-hydroxysuccinimide. This was followed by shaking at room temperature for two hours. Washing was then carried out once with 1 ml of cyclohexane and once with 1 ml of MeCN. The particles were then taken up in 1 ml of MeCN. 4 μmol of N,N-biscarboxymethyl-L-lysine were added thereto and shaken at room temperature for three hours. This was followed by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0).
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
4 μmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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